molecular formula C8H6F2O2 B1316960 3,5-Difluoro-4-methoxybenzaldehyde CAS No. 654-11-5

3,5-Difluoro-4-methoxybenzaldehyde

Cat. No. B1316960
CAS RN: 654-11-5
M. Wt: 172.13 g/mol
InChI Key: KBSLGHDKSCGXKQ-UHFFFAOYSA-N
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Patent
US04992459

Procedure details

A mixture of 3,5-difluoro-4-methoxybenzonitrile (3.50 g, 0.0207 mole) and Raney catalyst powder (3.5 g) in 90% formic acid (35 ml) was stirred and heated under reflux for 2.5 hours and the catalyst was filtered and washed with hot water and hexane. The hexane layer was separated and the aqueous solution was extracted an additional three times with hexane. The combined hexane extracts were washed with water and brine, dried and the solvent was removed to give 3,5-difluoro-4-methoxybenzaldehyde as an oil (3.38 g, 95%).
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
powder
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:12])[C:9]=1[O:10][CH3:11])[C:5]#N.C(O)=[O:14]>>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:12])[C:9]=1[O:10][CH3:11])[CH:5]=[O:14]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1OC)F
Name
powder
Quantity
3.5 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
reactant
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
WASH
Type
WASH
Details
washed with hot water and hexane
CUSTOM
Type
CUSTOM
Details
The hexane layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted an additional three times with hexane
WASH
Type
WASH
Details
The combined hexane extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=O)C=C(C1OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.